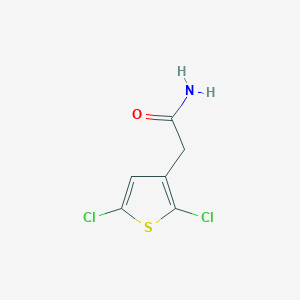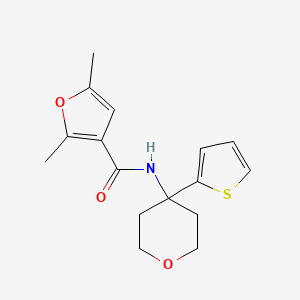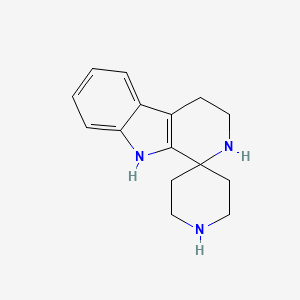![molecular formula C14H11ClN2O B2845371 2-{4-[(6-Chloropyridin-3-yl)methoxy]phenyl}acetonitrile CAS No. 1016765-65-3](/img/structure/B2845371.png)
2-{4-[(6-Chloropyridin-3-yl)methoxy]phenyl}acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(6-Chloropyridin-3-yl)methoxy]phenyl}acetonitrile is a chemical compound with the CAS Number: 1016765-65-3 . It has a molecular weight of 258.71 . The IUPAC name for this compound is {4-[(6-chloro-3-pyridinyl)methoxy]phenyl}acetonitrile . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-{4-[(6-Chloropyridin-3-yl)methoxy]phenyl}acetonitrile is 1S/C14H11ClN2O/c15-14-6-3-12(9-17-14)10-18-13-4-1-11(2-5-13)7-8-16/h1-6,9H,7,10H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical form of 2-{4-[(6-Chloropyridin-3-yl)methoxy]phenyl}acetonitrile is a powder . It is typically stored at room temperature .Aplicaciones Científicas De Investigación
Proteomics Research
2-{4-[(6-Chloropyridin-3-yl)methoxy]phenyl}acetonitrile: is a specialty product used in proteomics research. Proteomics aims to understand the structure, function, and interactions of proteins within biological systems. Researchers use this compound to study protein expression, post-translational modifications, and protein-protein interactions. Its unique properties may facilitate the identification and characterization of specific proteins in complex samples .
Larvicidal Activity Enhancement
In the field of pest control, this compound has shown promise as a larvicidal agent. Researchers have explored its effectiveness against insect larvae, particularly mosquitoes. Interestingly, modifications to the benzene ring can enhance its larvicidal activity. For instance, introducing fluorine atoms at positions 2 and 4 or chlorines at positions 2, 3, and 5 can improve efficacy .
Nonlinear Optical Material
The synthesis of 2-{4-[(6-Chloropyridin-3-yl)methoxy]phenyl}acetonitrile has led to the discovery of a new organic nonlinear optical (NLO) material. NLO materials exhibit unique optical properties, making them valuable for devices such as lasers, optical switches, and frequency converters. Single crystals of this compound have been grown and characterized for their NLO behavior .
Material Science and Dielectric Properties
Researchers in material science investigate the dielectric properties of various compounds. Dielectric materials are essential for capacitors, insulators, and electronic devices. The structural and thermal properties of 2-{4-[(6-Chloropyridin-3-yl)methoxy]phenyl}acetonitrile contribute to its dielectric behavior. Understanding these properties aids in designing advanced materials for electronic applications .
Chemical Synthesis and Organic Reactions
Organic chemists utilize this compound in synthetic processes. Its acetonitrile group allows for diverse chemical transformations, including nucleophilic additions, cyclizations, and cross-coupling reactions. By incorporating it into reaction schemes, researchers can access novel molecules and functional groups .
Chromatography and Analytical Techniques
The compound’s physicochemical properties make it suitable for chromatographic separations. Chromatography techniques, such as high-performance liquid chromatography (HPLC), exploit differences in compound interactions with stationary phases. Researchers use 2-{4-[(6-Chloropyridin-3-yl)methoxy]phenyl}acetonitrile as a reference standard or internal standard in HPLC analyses .
Safety and Hazards
Propiedades
IUPAC Name |
2-[4-[(6-chloropyridin-3-yl)methoxy]phenyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c15-14-6-3-12(9-17-14)10-18-13-4-1-11(2-5-13)7-8-16/h1-6,9H,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGMQQGHYXNYJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)OCC2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(6-Chloropyridin-3-yl)methoxy]phenyl}acetonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(4-methoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2845292.png)
![N-butyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2845293.png)
![4-Amino-4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,3-butadiene-1,1,3-tricarbonitrile](/img/structure/B2845294.png)
![[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B2845295.png)
![N-(2,4-dimethylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2845299.png)
![9-(2-chloro-6-fluorobenzyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2845300.png)

![7-[1-[(3,4-Dimethoxyphenyl)methyl]-4-methylpyrazol-3-yl]oxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2845302.png)
![3-[Cyclopropyl(methyl)amino]-4,4,4-trifluorobutanoic acid](/img/structure/B2845304.png)

![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2845308.png)
![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide](/img/structure/B2845309.png)
